REACTION_CXSMILES
|
[CH3:1][C:2]1[C:17]([C:18]([F:21])([F:20])[F:19])=[CH:16][CH:15]=[CH:14][C:3]=1[NH:4][C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(O)(=[O:24])C.OO>O>[OH:24][C:11]1[CH:12]=[N:13][C:5]([NH:4][C:3]2[CH:14]=[CH:15][CH:16]=[C:17]([C:18]([F:19])([F:21])[F:20])[C:2]=2[CH3:1])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(NC2=C(C(=O)O)C=CC=N2)C=CC=C1C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 10 g
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
Warm the reaction mixture on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
add an additional 5 ml
|
Type
|
TEMPERATURE
|
Details
|
Heat the resulting mixture for three hours on a steam bath
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
After recrystallization from acetic acid
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=NC(=C(C(=O)O)C1)NC1=C(C(=CC=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |